Home > Products > Screening Compounds P29190 > 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole -

5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole

Catalog Number: EVT-5829033
CAS Number:
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Tetrazole derivatives, in general, are extensively studied for their potential as pharmaceuticals. This compound could be investigated for various biological activities, such as:
    • Antimicrobial activity: The tetrazole ring and benzodioxole group are often associated with antimicrobial properties [, ].
    • Anticancer activity: Tetrazole derivatives have shown promise as anticancer agents [].
  • Materials Science: Tetrazole derivatives have found applications in materials science due to their unique electronic properties and coordination chemistry:
    • Metal-organic frameworks (MOFs): Tetrazoles can act as bridging ligands in MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].
    • Coordination polymers: The tetrazole ring can coordinate with metal ions, forming coordination polymers with interesting structural and magnetic properties [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for treating cystic fibrosis. [, ] It functions by increasing the amount of properly folded F508delCFTR protein at the cell surface, enhancing chloride ion transport and restoring mucociliary clearance. [, ]
  • Relevance: Both ABBV/GLPG-2222 and the target compound, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, share the 1,3-benzodioxol moiety within their structures. [, , ]

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Compound Description: This compound, featuring both imidazole and oxime functionalities, serves as a precursor for developing new antifungal agents. [] Its structure was confirmed by single crystal X-ray technique. []
  • Relevance: Similar to 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, this compound incorporates the 1,3-benzodioxol unit. []

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This compound is an amide chalcone synthesized through a two-step reaction involving the Claisen–Schmidt reaction with piperonal as a key reagent. [] Its structure has been confirmed using FTIR, HRMS, 1H, and 13C-NMR. []
  • Relevance: The presence of the 2H-1,3-benzodioxol-5-yl group links this compound structurally to 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

  • Compound Description: This compound exists in two polymorphic forms: a previously reported triclinic form and a newly discovered monoclinic form. [] The monoclinic polymorph, with Z′ = 1, exhibits a conformation resembling one of the independent molecules in the triclinic polymorph (Z′ = 2). []
  • Relevance: Both this compound and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole share the 2H-1,3-benzodioxol-5-yl and 4-methylphenyl structural units, highlighting their close structural relationship. []

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Compound Description: This compound's crystal structure has been determined, revealing it crystallizes in the monoclinic space group P21/n. []
  • Relevance: Sharing the 1,3-benzodioxol-5-yl structural motif, this compound exhibits structural similarity to 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: These two butenolide derivatives show significant conformational differences, particularly in the orientation of the amide carbonyl atom. []
  • Relevance: The second compound, 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide, shares the 2H-1,3-benzodioxol-5-yl structural element with 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This compound has undergone hyperpolarizability, NBO, and HOMO-LUMO analysis. []
  • Relevance: The shared 2H-1,3-benzodioxol-5-yl unit emphasizes the structural relation between this compound and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

  • Compound Description: The title compound exhibits a planar conformation for both its inden-1-one and 1,3-benzodioxole rings. [] Supramolecular interactions, including C—H⋯O and π–π interactions, influence the crystal packing. []
  • Relevance: The presence of the 2H-1,3-benzodioxol-5-yl group highlights the structural similarity between this compound and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

  • Compound Description: The crystal structure of this compound reveals a nearly planar pyrazoline ring. [] Intermolecular hydrogen bonds (C—H⋯O and C—H⋯N) and a C—H⋯π interaction contribute to its three-dimensional network in the crystal structure. []
  • Relevance: This compound shares the 2H-1,3-benzodioxol-5-yl and 4-methylphenyl structural units with 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, indicating a close structural relationship. []

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is synthesized through the reaction of 5,6-(2,2-dimethylchromane)-2-hydroxy-4-methoxyacetophenone with 3,4-methlenedioxybenzaldehyde. [] Structural analysis reveals an E conformation for the propenone unit and an intramolecular hydrogen bond involving the hydroxy group and the carbonyl oxygen of the propenone unit. []
  • Relevance: Both this compound and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole share the (2H-1,3-Benzodioxol-5-yl) structural unit. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent and highly selective dual-specific c-Src/Abl kinase inhibitor. [] It shows excellent pharmacokinetic properties and in vivo activity against tumor growth. []
  • Relevance: AZD0530 and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole share the 1,3-benzodioxol structural motif, although with different substitution patterns. []

5-(2H‐tetrazol‐5‐yl)‐4‐thioxo‐2‐(substituted phenyl)‐4,5‐dihydro‐1,3‐oxazin‐6‐ones

  • Compound Description: This series of 1,3‐oxazine‐tetrazole hybrids exhibits significant mushroom tyrosinase inhibitory activity. [] Notably, compound 3d, bearing a 2-bromophenyl substituent, displays the most potent activity (IC50 = 0.0371 ± 0.0018 μM) compared to kojic acid. [] Kinetic studies suggest a competitive inhibition mechanism for 3d. []
  • Relevance: These compounds share the tetrazole ring system with 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, demonstrating a structural connection within the heterocyclic framework. []

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)

  • Compound Description: These compounds, synthesized as part of a search for novel AMPA receptor antagonists, demonstrate potent anticonvulsant activity in animal models with minimal motor disturbances. []
  • Relevance: Compound 27 shares the 2,2-difluoro-2H-1,3-benzodioxol-5-yl moiety with 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. []

1-(Cyclohexylmethyl)-4-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]quinolin-7-yl)oxy]-1-oxobutyl]piperazine (2)

  • Compound Description: This compound is a potent, water-soluble inhibitor of human blood platelet cAMP phosphodiesterase. [] It exhibits potent antithrombotic activity in animal models but suffers from poor oral bioavailability due to extensive first-pass metabolism. []

4-ethyl-4-((4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2-phenyl-4,5-dihydrooxazole (5)

  • Compound Description: This novel triheterocyclic compound is a biheterocyclic amino acid precursor. [] It was synthesized through a regioselective Huigsen 1,3-dipolar cycloaddition reaction using copper (I) catalysis. []
  • Relevance: Both this compound and 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole share the tetrazole ring, highlighting their structural similarity in terms of this specific heterocycle. []

1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)propan-1-one (Mor)

  • Compound Description: Mor is a novel Mannich base synthesized and evaluated for potential inhibitory activity against the SARS-CoV-2 main protease (Mpro). [] Molecular docking studies demonstrated its excellent binding affinity to the active site residues of Mpro. [] Further structural modifications by introducing methoxyl and hydroxyl substituents to the parent compound resulted in the development of four analogs with improved binding affinity compared to Mor and Nirmatrelvir (a known Mpro inhibitor). []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl structural unit with 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, signifying a close structural connection. []

Properties

Product Name

5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]tetrazole

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)9-20-18-16(17-19-20)13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3

InChI Key

ZILASCMLNGZNOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.